

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride chemical properties

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Compound of Interest

Compound Name:	(R)-Ethyl thiazolidine-4-carboxylate hydrochloride
Cat. No.:	B1419633

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An In-depth Technical Guide to (R)-Ethyl Thiazolidine-4-Carboxylate Hydrochloride

This guide provides an in-depth analysis of **(R)-Ethyl thiazolidine-4-carboxylate hydrochloride** (CAS No: 86028-91-3), a pivotal chiral intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core chemical properties, synthesis methodologies, and critical applications, with a focus on the mechanistic insights that drive its utility in the field.

Introduction: A Versatile Chiral Building Block

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is a heterocyclic compound derived from the natural amino acid L-cysteine.^[1] It exists as a white to off-white crystalline solid, valued primarily for its stereospecific structure.^{[2][3]} This defined chirality is essential, making it a sought-after starting material or intermediate for the enantioselective synthesis of complex active pharmaceutical ingredients (APIs).^[2] Its most prominent roles are as a key intermediate for the synthesis of the immunostimulant Pidotimod and as a prodrug for the intracellular delivery of L-cysteine.^{[3][4]} The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.^[2]

Caption: Chemical structure of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride.

Physicochemical Properties

Understanding the fundamental physicochemical properties is critical for handling, reaction optimization, and formulation. The compound's characteristics are summarized below.

Property	Value	Source(s)
CAS Number	86028-91-3	[3][5]
Molecular Formula	C ₆ H ₁₂ ClNO ₂ S	[3][5]
Molecular Weight	197.68 g/mol	[3][5]
Appearance	White to off-white crystalline powder/solid	[2][3][6]
Boiling Point	289.7°C at 760 mmHg	[3][7]
Flash Point	129°C	[3]
Solubility	Enhanced solubility in polar solvents like water and alcohols	[2]
Storage	Store in a dry, cool, well-ventilated place under an inert atmosphere	[5][8]

Synthesis and Purification: A Mechanistic Approach

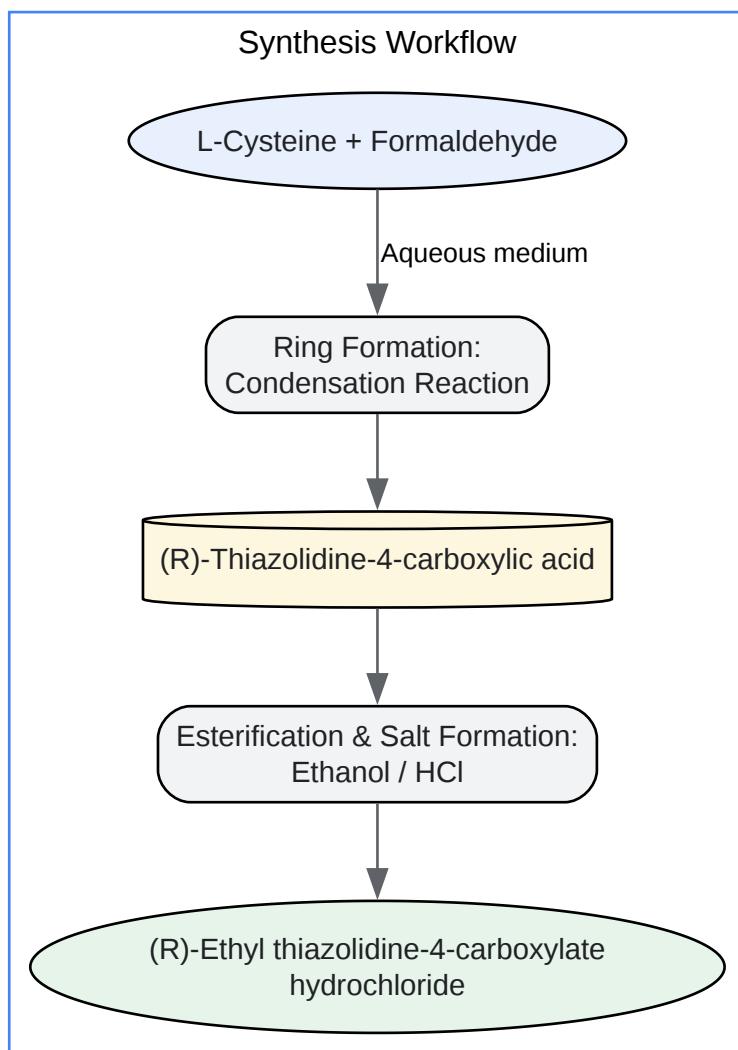
The most common and efficient synthesis of **(R)-Ethyl thiazolidine-4-carboxylate hydrochloride** leverages the natural chirality of L-cysteine. The process involves two key transformations: thiazolidine ring formation and esterification.

Causality Behind Experimental Choices:

- Starting Material: L-cysteine is the ideal precursor as it provides the necessary thiol (-SH) and amine (-NH₂) groups in the correct stereochemical configuration (R at the alpha-carbon, which becomes C4 in the final product).
- Ring Formation: The thiazolidine ring is formed via a condensation reaction between the cysteine and an aldehyde, typically formaldehyde. The amine nitrogen acts as a nucleophile,

attacking the carbonyl carbon of the aldehyde, while the thiol group subsequently attacks the resulting intermediate to close the five-membered ring. This reaction is often reversible.

- **Esterification & Salt Formation:** The carboxylic acid is converted to an ethyl ester using ethanol. This step is crucial as the ester is often a more suitable functional group for subsequent synthetic steps (e.g., peptide coupling). Using ethanolic hydrogen chloride (HCl) serves a dual purpose: it catalyzes the Fischer esterification and protonates the basic nitrogen atom of the thiazolidine ring, forming the stable and easily handled hydrochloride salt.



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Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis from L-Cysteine

This protocol describes a representative lab-scale synthesis.

Materials:

- L-Cysteine (1.0 eq)
- Formaldehyde (37% aqueous solution, 1.1 eq)
- Ethanol (anhydrous)
- Hydrogen Chloride (gas or concentrated HCl)
- Diethyl ether
- Deionized water

Procedure:

- Ring Formation:
 - Dissolve L-cysteine in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.
 - Slowly add the formaldehyde solution dropwise while maintaining the temperature below 10°C.
 - Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of (R)-Thiazolidine-4-carboxylic acid can be monitored by TLC.
 - Expert Insight: This condensation is typically fast. The key is controlling the temperature to minimize side reactions. The product at this stage can be isolated, but it is often carried forward directly.
- Esterification and Salt Formation:

- Remove the water from the reaction mixture under reduced pressure (rotary evaporation).
- To the resulting solid/oil, add a sufficient volume of anhydrous ethanol to dissolve the material.
- Cool the ethanolic solution to 0°C and begin bubbling dry hydrogen chloride gas through it with vigorous stirring. Alternatively, a pre-made solution of HCl in ethanol can be used.
- Trustworthiness Check: The reaction must be kept anhydrous to favor the formation of the ester over hydrolysis. Using dry HCl gas and anhydrous ethanol is critical for high yields.
- Continue the addition of HCl until the solution is saturated. Allow the reaction to stir at room temperature overnight or gently reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

- Isolation and Purification:
 - Reduce the volume of the ethanolic solution under vacuum.
 - Add diethyl ether to the concentrated solution to precipitate the hydrochloride salt. The product is generally insoluble in ether while impurities may remain in solution.
 - Stir the resulting slurry in the cold for 30 minutes to maximize precipitation.
 - Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
 - The crude product can be recrystallized from an ethanol/ether solvent system if further purification is required.

Core Applications in Drug Development and Research

The utility of this molecule stems from its dual functionality as both a chiral synthon and a bioactive prodrug.

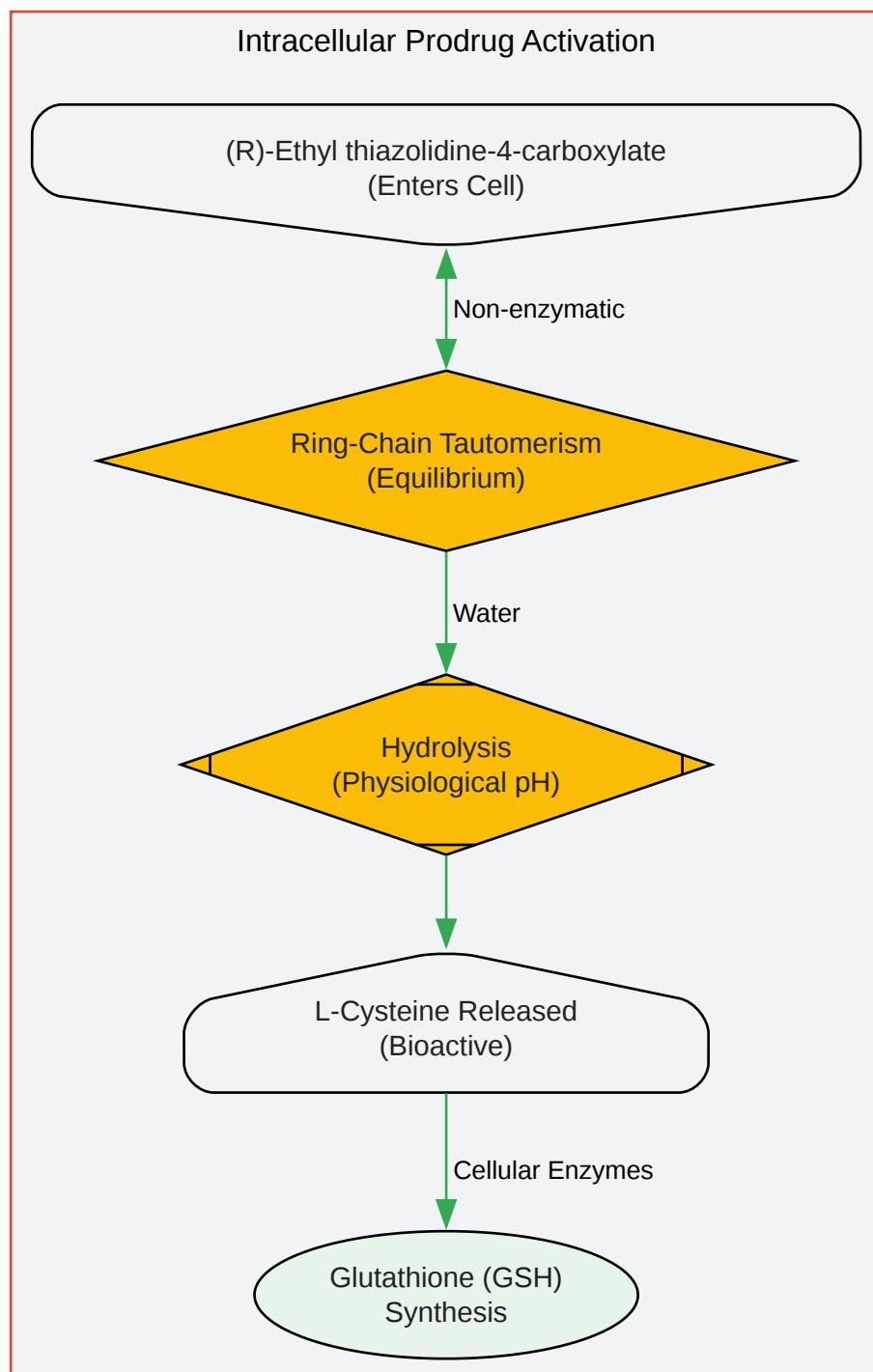
Intermediate for API Synthesis

As a chiral building block, it is integral to the synthesis of Pidotimod, an immunostimulatory agent.[3][9] The thiazolidine ring provides a rigid, stereochemically defined scaffold that chemists can elaborate upon to build the final complex molecular architecture of the drug. Its use ensures the final product has the correct enantiomeric purity, which is essential for therapeutic efficacy and safety.

Prodrug of L-Cysteine

A more sophisticated application is its use as a prodrug to deliver L-cysteine into cells.[4][10] L-cysteine is a crucial precursor to glutathione (GSH), the body's primary endogenous antioxidant. However, direct administration of L-cysteine is inefficient and potentially toxic due to its rapid oxidation.

Mechanism of Action: Thiazolidine-4-carboxylic acid derivatives act as masked forms of L-cysteine.[4] Once inside the cell, the thiazolidine ring is in equilibrium with its open-chain imine form. Under physiological pH, this imine can hydrolyze, slowly releasing L-cysteine and formaldehyde.[4][10] This controlled, intracellular release provides a sustained source of cysteine for GSH synthesis, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in conditions associated with oxidative stress, such as acetaminophen-induced hepatotoxicity.[4]



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Caption: Mechanism of intracellular L-cysteine release from a thiazolidine prodrug.

Spectral Data for Characterization

Structural confirmation is typically achieved using a combination of spectroscopic methods. While exact peak positions can vary slightly based on the solvent and instrument, the expected signals are well-defined.

Spectroscopy	Expected Characteristic Signals
¹ H NMR	~1.3 ppm (t, 3H): -CH ₃ of the ethyl group.~4.3 ppm (q, 2H): -OCH ₂ - of the ethyl group.~3.2-3.5 ppm (m, 2H): -SCH ₂ - protons on the ring.~4.4-4.6 ppm (m, 1H): -NCH- proton at C4.~4.2-4.4 ppm (m, 2H): -NCH ₂ S- protons on the ring.~9.0-10.0 ppm (br s, 2H): -NH ₂ ⁺ - protons of the hydrochloride salt.
¹³ C NMR	~14 ppm: -CH ₃ of the ethyl group.~35 ppm: -SCH ₂ - carbon.~55 ppm: -NCH ₂ S- carbon.~63 ppm: -OCH ₂ - carbon.~70 ppm: -NCH- carbon at C4.~170 ppm: C=O of the ester.
FT-IR (cm ⁻¹)	~3000-2800: C-H stretching.~2700-2400: N-H stretching (broad, characteristic of amine salt).~1740: C=O stretching of the ester.~1200: C-O stretching.

Safety and Handling

(R)-Ethyl thiazolidine-4-carboxylate hydrochloride is considered a hazardous chemical and requires careful handling.[5][11]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
- Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
- Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents and strong bases.[2][11]

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